
3-(p-Chlorophenyl)-2,3,4,5-tetrahydro-1-((2-imidazolin-2-yl)methyl)benzazepine monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(p-Chlorophenyl)-2,3,4,5-tetrahydro-1-((2-imidazolin-2-yl)methyl)benzazepine monohydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a chlorophenyl group, a tetrahydrobenzazepine ring, and an imidazoline moiety, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Chlorophenyl)-2,3,4,5-tetrahydro-1-((2-imidazolin-2-yl)methyl)benzazepine monohydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:
Formation of the Benzazepine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzazepine ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorinated aromatic compounds.
Attachment of the Imidazoline Moiety: The imidazoline group is attached via a condensation reaction with an appropriate imidazoline precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(p-Chlorophenyl)-2,3,4,5-tetrahydro-1-((2-imidazolin-2-yl)methyl)benzazepine monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives, as well as substituted compounds with modified functional groups.
Applications De Recherche Scientifique
3-(p-Chlorophenyl)-2,3,4,5-tetrahydro-1-((2-imidazolin-2-yl)methyl)benzazepine monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mécanisme D'action
The mechanism of action of 3-(p-Chlorophenyl)-2,3,4,5-tetrahydro-1-((2-imidazolin-2-yl)methyl)benzazepine monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,4,5-Tetrahydro-3-(p-chlorophenyl)-1-[(2-imidazolin-2-yl)methyl]-1H-1-benzazepin-2-one
- 3-(p-Chlorophenyl)-1-(2-imidazolin-2-yl)methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
Uniqueness
3-(p-Chlorophenyl)-2,3,4,5-tetrahydro-1-((2-imidazolin-2-yl)methyl)benzazepine monohydrochloride is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
3300-64-9 |
|---|---|
Formule moléculaire |
C20H23Cl2N3 |
Poids moléculaire |
376.3 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-1-(4,5-dihydro-1H-imidazol-2-ylmethyl)-2,3,4,5-tetrahydro-1-benzazepine;hydrochloride |
InChI |
InChI=1S/C20H22ClN3.ClH/c21-18-9-7-15(8-10-18)17-6-5-16-3-1-2-4-19(16)24(13-17)14-20-22-11-12-23-20;/h1-4,7-10,17H,5-6,11-14H2,(H,22,23);1H |
Clé InChI |
AGCUFMAFYNRKOQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2N(CC1C3=CC=C(C=C3)Cl)CC4=NCCN4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



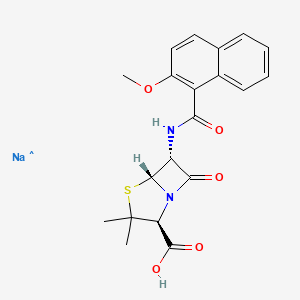

![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-oxo-3-(3-oxo-1-phenylbutyl)chromen-6-yl]oxyoxane-2-carboxylic acid](/img/structure/B13448098.png)

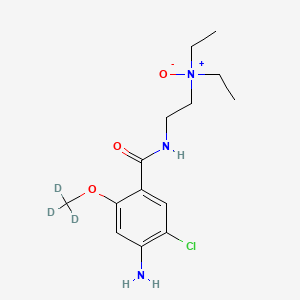
![7-Chloro-N-[1-(methylsulfonyl)-4-piperidinyl]-4-quinazolinamine](/img/structure/B13448121.png)
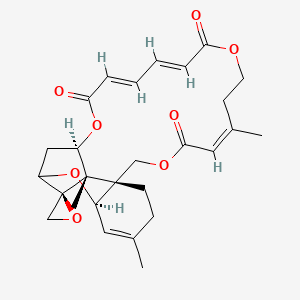
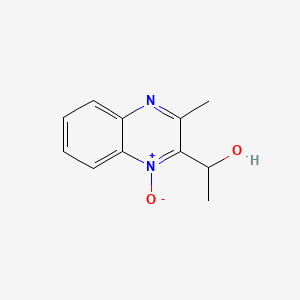
![(2S,3S,4S,5R,6R)-6-[8-chloro-6-(2-fluorophenyl)-1-(hydroxymethyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-2-ium-2-yl]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13448131.png)


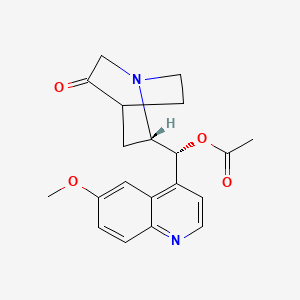
![4-(Phenylamino]-1-benzyl-4-piperidinecarbonitrile-13C6](/img/structure/B13448137.png)
